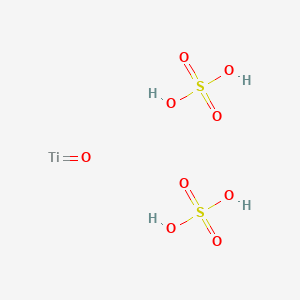
bis(sulfuric acid); titanium(II) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(IV) oxysulfate-sulfuric acid hydrate is an inorganic compound with the formula TiOSO₄ · xH₂SO₄ · yH₂O . It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium(IV) oxysulfate-sulfuric acid hydrate can be synthesized by dissolving titanium dioxide in fuming sulfuric acid. The solution is then filtered and crystallized three times from boiling 45% sulfuric acid. The crystals are washed with ethanol to remove excess acid and then with diethyl ether. Finally, the compound is dried in air for several hours and then in an oven at 105-110°C .
Industrial Production Methods
In industrial settings, the production of titanium(IV) oxysulfate-sulfuric acid hydrate involves similar steps but on a larger scale. The process includes the dissolution of titanium dioxide in sulfuric acid, followed by filtration, crystallization, and drying. The compound is typically produced in synthesis-grade quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Titanium(IV) oxysulfate-sulfuric acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Hydrolysis: It hydrolyzes to form a gel of hydrated titanium dioxide.
Substitution: The sulfate groups can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with titanium(IV) oxysulfate-sulfuric acid hydrate include water, ethanol, and diethyl ether. The reactions typically occur under controlled temperatures and acidic conditions .
Major Products Formed
The major products formed from the reactions of titanium(IV) oxysulfate-sulfuric acid hydrate include titanium dioxide and various substituted titanium compounds .
Scientific Research Applications
Titanium(IV) oxysulfate-sulfuric acid hydrate has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of mesoporous titania particles with anatase-type crystalline walls.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which titanium(IV) oxysulfate-sulfuric acid hydrate exerts its effects involves the hydrolysis of the compound to form hydrated titanium dioxide. This process is facilitated by the presence of sulfuric acid, which acts as a catalyst. The molecular targets and pathways involved in its action are primarily related to its ability to form stable titanium dioxide structures .
Comparison with Similar Compounds
Similar Compounds
Titanium(IV) oxide sulfate: Similar in composition but lacks the sulfuric acid hydrate component.
Titanium(IV) oxysulfate: Similar but does not include the sulfuric acid hydrate.
Titanyl sulfate: Another similar compound with slightly different properties.
Uniqueness
Titanium(IV) oxysulfate-sulfuric acid hydrate is unique due to its combination of titanium, sulfate, and sulfuric acid hydrate components. This combination gives it distinct properties that are useful in various scientific and industrial applications .
Properties
Molecular Formula |
H4O9S2Ti |
|---|---|
Molecular Weight |
260.0 g/mol |
IUPAC Name |
oxotitanium;sulfuric acid |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
InChI Key |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















